molecular formula C14H20N2O2 B14839467 4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide

4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide

Katalognummer: B14839467
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: SXSWEQGUTYQNSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a nicotinamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide involves several steps. One common method includes the reaction of 4-tert-butyl-5-cyclopropoxy nicotinic acid with N-methylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Analyse Chemischer Reaktionen

4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles like hydroxide ions (OH-) can replace the cyclopropoxy group with a hydroxyl group.

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

4-Tert-butyl-5-cyclopropoxy-N-methylnicotinamide can be compared with similar compounds such as 4-Tert-butoxy-5-cyclopropoxy-N-methylnicotinamide . While both compounds share similar structural features, the presence of different substituents (tert-butyl vs. tert-butoxy) can lead to variations in their chemical reactivity and biological activities. This uniqueness makes this compound a valuable compound for specific research applications.

Eigenschaften

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

4-tert-butyl-5-cyclopropyloxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)12-10(13(17)15-4)7-16-8-11(12)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17)

InChI-Schlüssel

SXSWEQGUTYQNSK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=NC=C1C(=O)NC)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.